molecular formula C21H13Cl3N2O2S B2799808 N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide CAS No. 338757-03-2

N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2799808
CAS No.: 338757-03-2
M. Wt: 463.76
InChI Key: HKDURFLHINAGLQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a chloro-substituted phenyl ring at the 3-position and a (3,4-dichlorophenyl)methoxy group at the 3-position of the thieno[2,3-b]pyridine scaffold. Its structural complexity, featuring multiple chlorine substituents, suggests high lipophilicity, which may enhance membrane permeability and target engagement in therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2S/c22-13-3-1-4-14(10-13)26-20(27)19-18(15-5-2-8-25-21(15)29-19)28-11-12-6-7-16(23)17(24)9-12/h1-10H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDURFLHINAGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)N=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-b]pyridine core, chlorinated phenyl groups, and a carboxamide functional group. Its molecular formula is C21H13Cl3N2O2SC_{21}H_{13}Cl_3N_2O_2S, and it possesses unique structural features that contribute to its biological activities.

This compound is believed to exert its biological effects through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, potentially leading to anti-cancer effects.
  • Receptor Modulation : It could modulate receptor activity that affects various signaling pathways within cells.

Anticancer Activity

Research indicates that this compound has significant potential as an anticancer agent. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung)5.2Apoptosis induction via caspase activation
Study 2MCF-7 (Breast)4.8Cell cycle arrest at G1 phase

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, which could protect against oxidative stress-related cellular damage.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects in models of neurodegeneration. The compound may reduce neuronal apoptosis and inflammation in response to neurotoxic agents.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study involving the administration of this compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased proliferation markers in treated tissues.
  • Antioxidant Mechanism Investigation :
    • In a controlled experiment on rat erythrocytes exposed to oxidative stress, the compound demonstrated a protective effect by maintaining membrane integrity and reducing hemolysis rates compared to untreated controls.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Activity References
Target Compound 3-(3-Chlorophenyl), 3-[(3,4-Dichlorophenyl)methoxy] High lipophilicity due to three chlorine atoms; methoxy group may enable H-bonding. Inferred anticancer potential
KuSaSch032 (3,6-Diamino-N-(2-chlorophenyl)-4-(3-methylphenyl) derivative) 2-Chlorophenyl, 3-methylphenyl, 5-cyano Antiplasmodial activity (42% yield); lower chlorine content reduces lipophilicity. Antiplasmodial
3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl) Bis(p-tolylsulfonyl)amino, 4-chlorobenzyl, 3,4-dichlorophenyl High molecular weight (771.15 g/mol); intramolecular N–H···O H-bond stabilizes conformation. Anticancer intermediate
(E)-3-Amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl) 3-Bromophenyl acryloyl, 3-chloro-2-methylphenyl Propyl-aryl group enhances lipophilicity; nanomolar antiproliferative activity. Anticancer (triple-negative breast cancer)
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide Triamino, N-phenyl Amino groups improve solubility; reduced lipophilicity limits membrane penetration. Broad-spectrum (anti-inflammatory, antimicrobial)

Physicochemical Properties

  • Lipophilicity: The target compound’s three chlorine atoms and methoxy group likely enhance lipophilicity, favoring interactions with hydrophobic targets. This contrasts with the triamino derivative (), where polar amino groups reduce logP .
  • The target compound’s methoxy group may improve solubility relative to fully chlorinated analogs, though this remains speculative without direct data.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during amidation.
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling in the thienopyridine core .
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 507.9874 for C23H15Cl3N2O2S) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can X-ray crystallography determine the compound’s 3D structure and intermolecular interactions?

Answer:

  • Data collection : Single-crystal X-ray diffraction (SCXRD) at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure refinement :
    • SHELX suite : SHELXL refines atomic coordinates and thermal parameters; SHELXS solves phase problems via direct methods .
    • Key findings :
  • Intermolecular H-bonding : Between carboxamide NH and sulfonyl oxygen (e.g., N–H···O distance: 2.89 Å) stabilizes crystal packing .
  • π-π stacking : Between dichlorophenyl and pyridine rings (centroid distance: 3.6 Å) .

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